
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, 1-oxide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, 1-oxide, hydrochloride is a complex organic compound with the molecular formula C22-H24-N2-O2.Cl-H and a molecular weight of 384.94 This compound is known for its unique structure, which includes an adamantyl group, a phenyl ring, and a nicotinamide moiety
Vorbereitungsmethoden
The synthesis of Nicotinamide, N-(p-(1-adamantyl)phenyl)-, 1-oxide, hydrochloride involves several steps. One common method includes the reaction of 1-adamantyl bromide with p-aminophenyl nicotinamide in the presence of a base to form the intermediate product. This intermediate is then oxidized using hydrogen peroxide to introduce the 1-oxide group. Finally, the hydrochloride salt is formed by reacting the product with hydrochloric acid .
Analyse Chemischer Reaktionen
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, 1-oxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove the 1-oxide group, reverting the compound to its original state.
Substitution: The adamantyl and phenyl groups can undergo substitution reactions with various reagents to introduce different functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used but typically involve modifications to the adamantyl, phenyl, or nicotinamide moieties .
Wissenschaftliche Forschungsanwendungen
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, 1-oxide, hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent and its effects on metabolic pathways.
Wirkmechanismus
The mechanism of action of Nicotinamide, N-(p-(1-adamantyl)phenyl)-, 1-oxide, hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or metabolic processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Vergleich Mit ähnlichen Verbindungen
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, 1-oxide, hydrochloride can be compared to other similar compounds, such as:
Nicotinamide: A simpler compound without the adamantyl and phenyl groups, used in various biochemical applications.
1-Adamantyl derivatives: Compounds containing the adamantyl group, known for their stability and unique chemical properties.
Phenyl nicotinamide derivatives: Compounds with a phenyl ring and nicotinamide moiety, used in medicinal chemistry for their potential therapeutic effects.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in simpler analogs .
Eigenschaften
CAS-Nummer |
61876-40-2 |
|---|---|
Molekularformel |
C22H25ClN2O2 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
N-[4-(1-adamantyl)phenyl]-1-oxidopyridin-1-ium-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O2.ClH/c25-21(18-2-1-7-24(26)14-18)23-20-5-3-19(4-6-20)22-11-15-8-16(12-22)10-17(9-15)13-22;/h1-7,14-17H,8-13H2,(H,23,25);1H |
InChI-Schlüssel |
QYJNBVGVCPBJPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=C[N+](=CC=C5)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


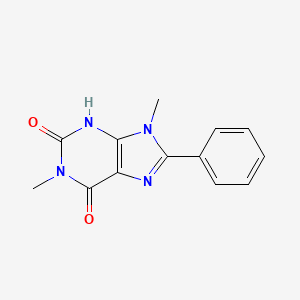
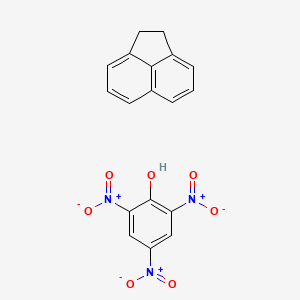
![5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B14156197.png)
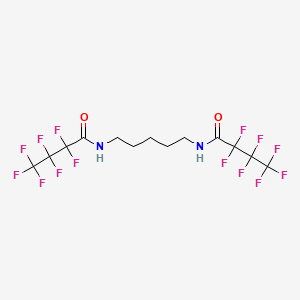
![ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B14156210.png)
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
![5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one](/img/structure/B14156220.png)
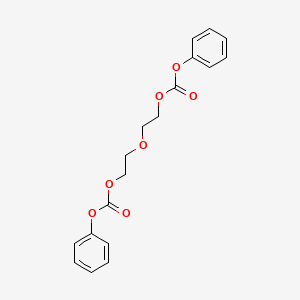
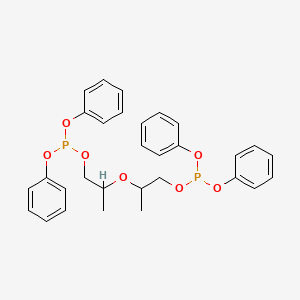
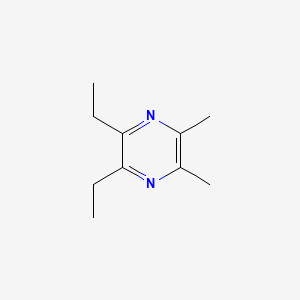
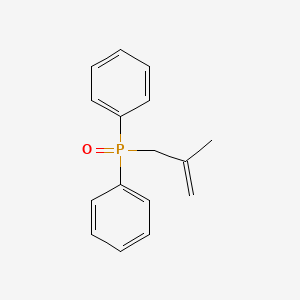
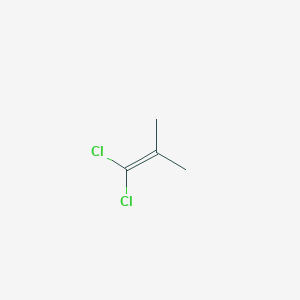

![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
